

# LML134: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist

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## Compound of Interest

Compound Name: LML134

Cat. No.: B15609428

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and mechanism of action of **LML134**, a potent and selective histamine H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource for understanding the scientific foundation of this compound.

## Chemical Structure and Properties

**LML134** is a synthetic molecule with the systematic IUPAC name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
Molecular Formula	C <sub>19</sub> H <sub>29</sub> N <sub>5</sub> O <sub>3</sub>
CAS Number	1542135-76-1
Molecular Weight	391.47 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

## Pharmacological Properties

**LML134** is an orally active and highly selective inverse agonist of the histamine H3 receptor. Its pharmacological profile is characterized by high binding affinity and a pharmacokinetic profile designed for rapid brain penetration and fast clearance.

## In Vitro Pharmacology

The in vitro activity of **LML134** has been characterized in cellular assays, demonstrating its high potency at the human histamine H3 receptor.

Assay	Parameter	Value (nM)
hH3R Functional Assay (cAMP)	K <sub>i</sub>	0.3
hH3R Radioligand Binding	K <sub>i</sub>	12

## In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that **LML134** is rapidly absorbed and cleared, consistent with its intended therapeutic profile for treating excessive sleep disorders without causing insomnia.

Administration	Parameter	Value
Oral (10 mg/kg)	T <sub>max</sub>	0.5 hours
	t <sub>1/2</sub>	1.54 hours
	Fraction Absorbed	44%
Intravenous (1 mg/kg)	t <sub>1/2</sub>	0.44 hours
Clearance (CL)	28 mL/min/kg	

## Plasma Protein Binding

**LML134** exhibits low to moderate plasma protein binding across different species, which is indicative of a higher fraction of unbound drug available to engage its target.

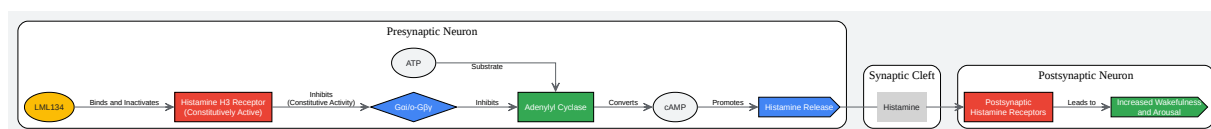
Species	Fraction Unbound (Fu)
Rat	39.0%
Dog	57.6%
Human	33.6%

## Mechanism of Action and Signaling Pathway

**LML134** acts as an inverse agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, **LML134** binds to the H3R and stabilizes its inactive conformation, thereby reducing its basal signaling activity.

The H3R is coupled to the Gαi/o subunit of the G protein complex. Its constitutive activity leads to a tonic inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By inhibiting this constitutive activity, **LML134** increases cAMP levels, leading to the modulation of downstream signaling pathways. A key physiological role of the H3R is to act as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. As an inverse agonist, **LML134** blocks this inhibitory effect, thereby increasing the

release of histamine and other neurotransmitters, which is believed to be the primary mechanism for its wake-promoting effects.



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Caption: Mechanism of action of **LML134** as a histamine H3 receptor inverse agonist.

## Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize **LML134**. These are generalized methods and may not reflect the exact proprietary protocols used in the development of **LML134**.

### Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

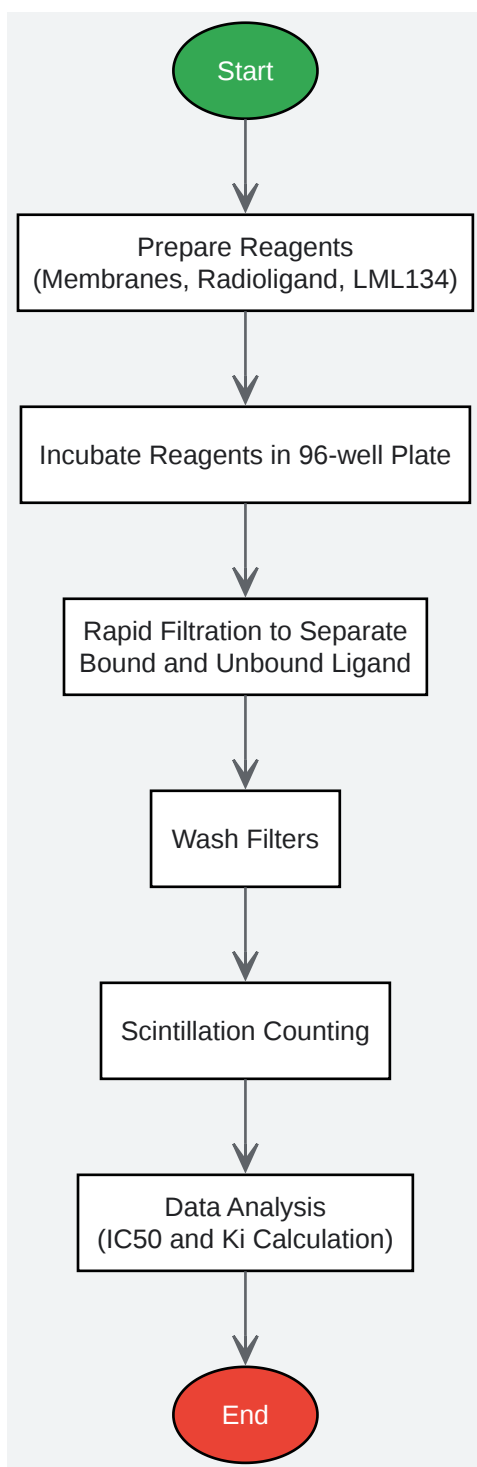
Materials:

- HEK293 cells stably expressing the human H3 receptor
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioligand (e.g., [<sup>3</sup>H]-N $\alpha$ -methylhistamine)
- Unlabeled competitor (**LML134**)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl<sub>2</sub>)

- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare serial dilutions of **LML134** in assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of **LML134**.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the  $IC_{50}$  value (the concentration of **LML134** that inhibits 50% of the specific binding of the radioligand) and then convert it to a  $K_i$  value using the Cheng-Prusoff equation.



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Caption: Workflow for a histamine H3 receptor radioligand binding assay.

## Histamine H3 Receptor Functional (cAMP) Assay

This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing the H3 receptor.

Materials:

- CHO or HEK293 cells stably expressing the human H3 receptor
- Cell culture medium
- Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
- Forskolin (an adenylyl cyclase activator)
- **LML134**
- cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

- Plate the cells in a 96-well or 384-well plate and culture overnight.
- Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin and varying concentrations of **LML134**.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
- As an inverse agonist, **LML134** will increase the forskolin-stimulated cAMP levels.
- Plot the cAMP concentration against the **LML134** concentration to determine the EC<sub>50</sub> value (the concentration of **LML134** that produces 50% of its maximal effect) and subsequently calculate the K<sub>i</sub> value.

## In Vivo Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

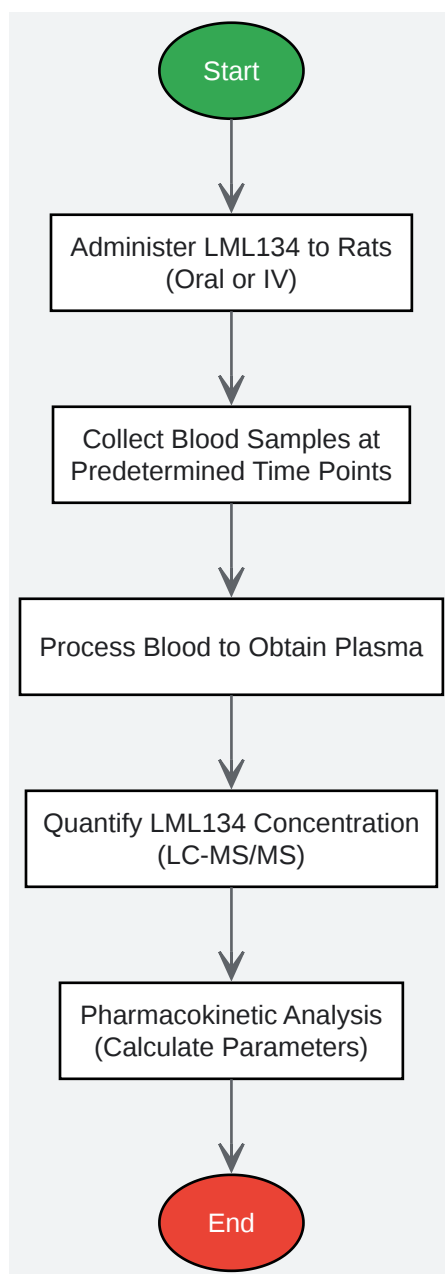
## Materials:

- Male Sprague-Dawley rats
- **LML134** formulation for oral and intravenous administration
- Dosing syringes and gavage needles
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Centrifuge
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

## Procedure:

- House the rats under standard laboratory conditions with free access to food and water.
- For oral administration, administer a single dose of **LML134** via oral gavage.
- For intravenous administration, administer a single dose of **LML134** via tail vein injection.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Process the blood samples to obtain plasma.
- Extract **LML134** from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
- Plot the plasma concentration of **LML134** versus time and use pharmacokinetic software to calculate parameters such as  $T_{max}$ ,  $t_{1/2}$ , CL, and bioavailability.





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Caption: Workflow for an in vivo pharmacokinetic study in rats.

## Conclusion

**LML134** is a promising histamine H3 receptor inverse agonist with a well-defined chemical structure and pharmacological profile. Its high potency, selectivity, and pharmacokinetic properties make it a valuable tool for research into the role of the histaminergic system in sleep-wake regulation and other neurological processes. The information and representative

protocols provided in this guide offer a solid foundation for scientists and researchers working with or interested in the further development of this and similar compounds.

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